molecular formula C23H20N2O2 B11650986 Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B11650986
M. Wt: 356.4 g/mol
InChI Key: OKAHSHPZMZQIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound with the molecular formula C23H20N2O2. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. The structure of this compound includes a quinoline core, which is fused with a benzo ring and substituted with an ethyl ester group and a 2-methylphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable quinoline derivative under acidic conditions. This is followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often require the use of catalysts such as zinc triflate (Zn(OTf)2) and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The 2-methylphenylamino group may enhance the compound’s binding affinity to specific receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities but lacks the ethyl ester and 2-methylphenylamino groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.

    Quinacrine: Another antimalarial with a quinoline core, used for its antiparasitic properties.

Uniqueness

Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of the ethyl ester group increases its lipophilicity, improving its ability to cross cell membranes. The 2-methylphenylamino group provides additional sites for interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(2-methylanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C23H20N2O2/c1-3-27-23(26)19-14-24-21-17-10-6-5-9-16(17)12-13-18(21)22(19)25-20-11-7-4-8-15(20)2/h4-14H,3H2,1-2H3,(H,24,25)

InChI Key

OKAHSHPZMZQIOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.